N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-23-18-10-8-15(9-11-18)16-12-13-21(14-16)19(22)20-17-6-4-2-3-5-7-17/h8-11,16-17H,2-7,12-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCZPXJYAYIWSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the cycloheptyl and methoxyphenyl groups onto the pyrrolidine ring is achieved through substitution reactions. Common reagents used include alkyl halides and aryl halides under basic conditions.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions, often using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are tailored to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the functional groups, potentially converting carbonyl groups to alcohols.
Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and its substituents can interact with enzymes, receptors, and other biomolecules, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects and Structural Variations
The target compound shares a pyrrolidine-1-carboxamide scaffold with several analogues, but differences in substituents critically modulate its properties:
- Cycloheptyl vs. Cyclohexyl (8g): The cycloheptyl group in the target compound likely increases molecular flexibility and lipophilicity compared to the cyclohexyl group in 8g , which may enhance membrane permeability but reduce crystallinity (lower predicted melting point).
- Coumarin vs.
Biological Activity
N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a synthetic compound that has garnered attention in recent pharmacological studies due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structural features, including a cycloheptyl group and a 4-methoxyphenyl moiety attached to a pyrrolidine backbone. Its chemical formula can be represented as follows:
This structure contributes to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. Preliminary studies suggest that it may interact with neurotransmitter receptors and enzymes, influencing pathways related to cancer cell proliferation and bacterial growth inhibition.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound, particularly against various human cancer cell lines. The compound has shown promising results in inhibiting cell viability, with IC50 values indicating effective cytotoxicity.
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 0.65 | Tamoxifen | 1.93 |
| HeLa | 2.41 | Tamoxifen | 2.84 |
The above table illustrates that this compound exhibits superior activity compared to the reference drug Tamoxifen in certain cases, suggesting its potential as a novel anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary findings indicate that it may effectively suppress bacterial biofilm formation, which is crucial for preventing chronic infections.
| Bacterial Strain | Inhibition Zone (mm) | Reference Compound | Inhibition Zone (mm) |
|---|---|---|---|
| Staphylococcus aureus | 20–25 | Ciprofloxacin | 15–20 |
| Escherichia coli | 18–22 | Amoxicillin | 17–19 |
These results highlight the compound's potential utility in treating bacterial infections, particularly those associated with biofilm formation .
Study on Anticancer Efficacy
A study published in 2019 evaluated the efficacy of various pyrrolidine derivatives, including this compound, against human cancer cell lines. The results demonstrated that compounds with similar structural features exhibited significant antiproliferative activity, leading to apoptosis in cancer cells through mechanisms involving caspase activation .
Pharmacokinetic Studies
Pharmacokinetic evaluations are ongoing to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early data suggest favorable properties that could facilitate its development as a therapeutic agent .
Q & A
Q. What are common synthetic routes for synthesizing N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide and related analogs?
The synthesis typically involves multi-step reactions starting with arylhydrazine derivatives. For example, analogs like pyrrolidinyl-4-methoxyphenylazoformamide ligands are synthesized by reacting 4-methoxyphenylhydrazine·HCl with methyl chloroformate in dichloromethane under nitrogen, followed by condensation with pyrrolidine in toluene. Column chromatography (hexane:ethyl acetate gradients) is used for purification. Yields range from 65–77%, with characterization via / NMR, FTIR, and HRMS .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy : NMR (500 MHz) identifies aromatic protons (δ 7.93–6.98 ppm) and methoxy groups (δ 3.89 ppm). FTIR confirms carbonyl stretches (~1690 cm) and aromatic C–H bending (~848 cm) .
- Crystallography : Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) resolves bond lengths (e.g., Zn–O = 2.002–2.012 Å, Zn–N = 2.207–2.211 Å) and space group symmetry (orthorhombic, Pbca). Data refinement uses SHELXL with R-factors <0.046 .
Q. What structural motifs are critical in coordination complexes involving this carboxamide?
The 1,3-heterodiene (N–N–C=O) motif enables bidentate coordination to metals like Zn(II), forming five-membered chelate rings. Crystal packing reveals dominant H–H (39.9%) and Cl–H (28.2%) interactions via Hirshfeld surface analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for metal-carboxamide complexes?
Discrepancies in bond lengths or thermal parameters may arise from disorder or twinning. Use SHELXL’s restraints (e.g., DFIX, SIMU) to model disorder. Validate refinement with Rint (<0.088) and I/σ(I) thresholds (>2). For high mosaicity, apply multi-scan absorption corrections (e.g., SADABS) .
Q. What methodological considerations are critical for analyzing intermolecular interactions in crystal structures?
Hirshfeld surface analysis and 2D fingerprint plots quantify interaction types (e.g., H–H, Cl–H). For example, H···Cl contacts contribute 28.2% to crystal packing in zinc complexes. Software like CrystalExplorer calculates contact percentages and visualizes surfaces .
Q. How does the coordination behavior of this carboxamide compare to semicarbazones in metal complexes?
Unlike semicarbazones (Schiff-base R–C=N–NH–C=O), azoformamides (R–N=N–C=O) form harder O-donor bonds (Zn–O = ~2.00 Å vs. Zn–N = ~2.21 Å). This increases thermal stability and alters catalytic/biological activity. Comparative studies require DFT calculations to assess metal-ligand bond strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
